molecular formula C17H21N3OS B15086334 (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone CAS No. 400863-71-0

(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B15086334
CAS No.: 400863-71-0
M. Wt: 315.4 g/mol
InChI Key: YSWHOMJJWHENSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is built on a 5,6,7,8-tetrahydrothieno[2,3-b]quinoline scaffold, a structure of significant interest in medicinal chemistry. Compounds based on this scaffold have been investigated as viral replication inhibitors, indicating its potential application in antiviral drug discovery programs . The structure features a 3-amino group on the thiophene ring and a piperidin-1-yl methanone moiety at the 2-position; these functional groups are crucial for molecular interactions and can be key determinants of the compound's biological activity and physicochemical properties. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a pharmacologically active scaffold for developing novel therapeutic agents. It is strictly intended for laboratory research purposes. For research use only. Not for diagnostic or therapeutic use.

Properties

CAS No.

400863-71-0

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C17H21N3OS/c18-14-12-10-11-6-2-3-7-13(11)19-16(12)22-15(14)17(21)20-8-4-1-5-9-20/h10H,1-9,18H2

InChI Key

YSWHOMJJWHENSF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N

solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienoquinoline core, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of tetrahydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the area of enzyme inhibition. It is being investigated for its potential to inhibit specific enzymes that play a role in disease processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is being studied for its activity against certain types of cancer cells and its ability to modulate biological pathways involved in disease progression.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural variations among analogues include substituents on the thienoquinoline core and the methanone-linked group. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Water Solubility (µg/mL) Key Features
Target Compound C₁₇H₂₁N₃OS 315.4 Piperidin-1-yl 41.7 (pH 7.4) Basic piperidine enhances solubility; moderate size
Compound 2 () C₁₉H₁₇N₃OS 335.4 Phenyl N/A Phenyl group increases hydrophobicity; red-shifted fluorescence in polar solvents
[3-Amino-4-(3-pyridinyl)...methanone () C₂₃H₁₈FN₃OS 403.5 3-Pyridinyl, 4-fluorophenyl N/A Fluorine and pyridine improve binding affinity; higher molecular weight
Compound 7 () C₁₈H₁₆ClN₃O₂S 385.9 3-Chlorophenyl, carboxamide N/A Carboxamide replaces methanone; potent GI₅₀ in breast cancer cells
Cyclopropyl Derivative () C₁₅H₁₆N₂OS 272.2 Cyclopropyl N/A Compact cyclopropyl group; predicted CCS: 160.1 Ų (M+H⁺)

Key Observations :

  • Piperidine vs. Phenyl : The target compound’s piperidin-1-yl group improves solubility compared to phenyl-substituted analogues (e.g., Compound 2) due to its basic nitrogen .
  • Carboxamide vs. Methanone: Carboxamide derivatives (e.g., , Compound 7) exhibit enhanced anticancer potency (GI₅₀ < 1 µM) but lower solubility due to hydrogen-bonding capacity .
  • Halogen Effects : Fluorine or bromine substituents (e.g., ) increase molecular weight and may enhance target binding via halogen bonding .
Anticancer Activity:
  • Compound 7 () : Shows GI₅₀ values of <1 µM in breast cancer cells, arresting the cell cycle at G2/M phase .
  • Compound 1 () : Potent against ovarian cancer (IC₅₀: 0.8 µM) via dual inhibition of GSL synthesis and PLC .
Cholinergic Activity:

Piperidine-containing analogues may interact with muscarinic acetylcholine receptors (e.g., M4), as seen in structurally similar compounds () . However, the target compound’s role in cholinergic pathways remains unconfirmed .

Biological Activity

The compound (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone is a member of a class of heterocyclic compounds that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for the compound is C19H18N2O2SC_{19}H_{18}N_2O_2S, and it features a complex structure that includes a thienoquinoline moiety and a piperidine ring. Its unique structure is believed to contribute to its biological properties.

Research indicates that compounds similar to this compound may act on various neurotransmitter systems. For instance, studies have shown that certain analogs exhibit activity as serotonin receptor modulators , particularly targeting the 5-hydroxytryptamine (5-HT) receptors. This suggests potential applications in treating conditions like anxiety and depression .

In Vitro Studies

In vitro studies have demonstrated that the compound can influence cellular pathways related to neuroprotection and neurotoxicity. For example, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. Compounds that inhibit MAO-B have been linked to neuroprotective effects against neurotoxic agents .

Case Studies

  • Neurotoxicity Assessment : A study assessed various analogs of the compound for their neurotoxic potential by evaluating their oxidation by MAO-B. The results indicated that compounds with similar structures were substrates for MAO-B and exhibited varying levels of neurotoxicity in animal models .
  • Serotonin Receptor Activity : Another investigation into related compounds revealed their efficacy as agonists at the 5-HT(1A) receptor while acting as antagonists at the 5-HT(3) receptor. These dual actions suggest a potential therapeutic role in managing gastrointestinal disorders like irritable bowel syndrome .

Data Table: Biological Activity Overview

Activity TypeFindings
MAO-B Interaction Compounds showed varying oxidation rates; neurotoxic potential assessed.
Serotonin Receptor Modulation Agonist/antagonist activity observed at 5-HT receptors.
Neuroprotection Inhibition of MAO-B linked to reduced neurotoxicity in models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone?

  • Methodology : Multi-step organic synthesis is typically employed, involving:

  • Step 1 : Formation of the tetrahydrothienoquinoline core via cyclization reactions using reagents like lithium aluminum hydride (LiAlH₄) or sodium triacetoxyborohydride (STAB) for selective reductions .
  • Step 2 : Introduction of the piperidin-1-yl methanone group via nucleophilic substitution or coupling reactions (e.g., Buchwald–Hartwig amination) .
  • Purification : Column chromatography or recrystallization in solvents like dichloromethane/di-isopropylether mixtures ensures high purity (>95%) .
    • Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts (e.g., over-reduction or dimerization) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography for unambiguous confirmation of the fused heterocyclic system and stereochemistry .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify proton environments (e.g., NH2_2 at δ 4.5–5.0 ppm, piperidine protons at δ 1.5–2.8 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) align with theoretical molecular weights (e.g., ~350–400 g/mol) .

Advanced Research Questions

Q. What strategies mitigate conflicting data in spectroscopic characterization?

  • Issue : Discrepancies in NMR shifts or unexpected MS fragments may arise from tautomerism or residual solvents.
  • Resolution :

  • Dynamic NMR to identify tautomeric equilibria (e.g., amine-imine interconversion) .
  • High-Resolution MS (HRMS) to distinguish isotopic patterns from impurities .
  • Reproducibility : Replicate syntheses under inert atmospheres (N2_2) to prevent oxidation .

Q. How can computational modeling guide the optimization of synthetic routes?

  • Approach :

  • DFT Calculations : Predict reaction pathways (e.g., energy barriers for ring closure or amide bond formation) .
  • Molecular Docking : Screen for steric clashes in the piperidine moiety to improve yield .
    • Validation : Compare computed IR spectra with experimental data to confirm intermediate structures .

Q. What experimental designs address stability challenges in long-term storage?

  • Degradation Pathways : Hydrolysis of the methanone group or oxidation of the thiophene ring under ambient conditions .
  • Mitigation :

  • Storage : Argon-purged vials at -20°C with desiccants (silica gel) .
  • Stability Assays : Monitor purity via HPLC at intervals (0, 3, 6 months) using C18 columns and acetonitrile/water gradients .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles .
  • Protocol Standardization :

  • Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to calibrate activity thresholds .
  • Dose-Response Curves : Use ≥3 independent replicates to assess EC50_{50} reproducibility .

Methodological Tables

Synthetic Step Reagents/Conditions Yield (%) Reference
Core CyclizationLiAlH₄, THF, 0°C → RT, 12h58–65
Piperidine CouplingSTAB, DCM, N2_2, 24h72–78
CrystallizationCH2_2Cl2_2/i-Pr2_2O>95 purity
Stability Study Condition Purity Loss (%) Reference
Ambient Light, 25°C30 days15–20
Argon, -20°C90 days<5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.